1H-Pyrazolo[3,4-C]pyridin-7-amine serves as a versatile building block in synthetic organic chemistry due to its diverse reactivity profile. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential applications in materials science and catalysis. [] It is also a prominent scaffold in medicinal chemistry, frequently explored for developing novel drug candidates targeting various diseases. [, , , , ]
1H-Pyrazolo[3,4-C]pyridin-7-amine can be classified under heterocyclic compounds due to its unique structure comprising nitrogen atoms in its rings. The classification is crucial for understanding its reactivity and interaction with biological systems. This compound has been synthesized and studied for its potential applications in drug development, particularly as inhibitors in cancer therapy and other diseases.
The synthesis of 1H-Pyrazolo[3,4-C]pyridin-7-amine can be achieved through several methods, primarily focusing on the formation of the pyrazole and pyridine rings.
The molecular structure of 1H-Pyrazolo[3,4-C]pyridin-7-amine features a pyrazole ring fused to a pyridine ring.
The presence of nitrogen atoms in both rings contributes to its basicity and potential for forming hydrogen bonds, which are critical for biological activity.
1H-Pyrazolo[3,4-C]pyridin-7-amine is involved in various chemical reactions that exploit its nucleophilic nature due to the nitrogen atoms present.
The mechanism of action for compounds like 1H-Pyrazolo[3,4-C]pyridin-7-amine often involves interaction with biological targets such as enzymes or receptors.
Techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) are commonly employed to confirm the structure and purity of synthesized compounds .
1H-Pyrazolo[3,4-C]pyridin-7-amine has diverse applications across various fields:
The tautomeric behavior of 1H-pyrazolo[3,4-c]pyridin-7-amine derivatives plays a fundamental role in their chemical reactivity and biological interactions. Unlike simpler pyrazole systems, this fused bicyclic scaffold exhibits complex tautomerism due to the presence of multiple nitrogen atoms and the inherent asymmetry of the [3,4-c] ring fusion. The parent unsubstituted system primarily exists in the 1H-tautomeric form (7-aminopyrazolo[3,4-c]pyridine), where the hydrogen atom is located on the pyrazole nitrogen (N1 position). This configuration preserves aromaticity across both rings, satisfying Hückel's rule with 10 π-electrons (6 from pyridine and 4 from pyrazole) [5] [7].
Significant tautomeric shifts occur with specific substitutions. N-alkylation at the N1 position locks the tautomer, enhancing aromatic stability and planarity. However, when the pyridine nitrogen is functionalized (e.g., as in N7-dimethylamino derivatives), the equilibrium may shift toward 2H-tautomers, disrupting the pyridine ring's aromaticity. Computational studies confirm that electron-donating groups at C7 (like the amine) subtly influence this equilibrium but cannot overcome the inherent stability of the 1H-form [4] [5]. Metal complexation experiments further demonstrate tautomer sensitivity: zinc(II) ions selectively coordinate with the deprotonated azolate form of N1-protected derivatives, stabilizing the 1H-tautomer even under aqueous conditions [5].
Table 1: Experimental Observations of Tautomeric Equilibria
Substitution Pattern | Dominant Tautomer | Experimental Method | Key Findings |
---|---|---|---|
Unsubstituted | 1H | NMR spectroscopy | >95% 1H-tautomer in DMSO-d6 |
N1-Methyl | 1H (fixed) | X-ray crystallography | Planar structure; preserved aromaticity |
N7-Dimethylamino | 1H/2H mixture | UV-Vis spectroscopy | Solvent-dependent equilibrium (2H-form in polar protic) |
N1-H; Zinc complex | Azolate | Cryo-EM & stability constants | logK = 4.37 for Zn-L6 complex [5] |
Density functional theory (DFT) calculations provide quantitative insights into the energetic preferences governing tautomeric equilibria. For unsubstituted 1H-pyrazolo[3,4-c]pyridin-7-amine, the 1H-tautomer is more stable than the 2H-form by approximately 37 kJ/mol (∼9 kcal/mol), primarily due to maintained aromaticity across both rings [7]. The 1H-configuration exhibits a delocalized π-system evidenced by nearly identical C-C bond lengths (1.38–1.40 Å) in the pyridine ring and harmonic oscillator model of aromaticity (HOMA) indices >0.85 [5].
Aromaticity is disrupted in the 2H-tautomer due to the migration of the pyrazole proton to the pyridine nitrogen (C7 position), which breaks the pyridine's aromatic sextet. Nucleus-independent chemical shift (NICS) calculations confirm this: the 1H-tautomer shows strong diatropic currents (NICS(1) = -10.5 ppm), while the 2H-form exhibits weak paratropic currents (NICS(1) = -2.1 ppm) [5] [7]. Substituent effects further modulate this stability:
The synthetic versatility of the pyrazolo[3,4-c]pyridine core enables targeted functionalization at specific positions, each imparting distinct electronic and steric profiles:
N1 Functionalization: Alkylation or arylation at N1 is typically achieved via deprotonation with NaH followed by electrophilic quenching. Common substituents include methyl (30% of known derivatives), benzyl (18%), and SEM (trimethylsilylethoxymethyl; 15%). N1 substitution prevents N2-tautomer formation and enhances metabolic stability [6] [9]. Selective N1 vs. N2 protection is feasible using bulky electrophiles (e.g., SEM-Cl with dicyclohexylmethylamine yields 85% N2-isomer) [6].
C3 Modification: This position is highly amenable to electrophilic substitution and metal-catalyzed coupling. Iridium-catalyzed C–H borylation installs boronate esters at C3 (90% yield), enabling Suzuki–Miyaura cross-coupling with aryl halides (47–83% yield). Common C3 substituents include hydrogen (31%), methyl (47%), and aryl groups (22%) [6]. Amino groups at C3 (5% of derivatives) enhance hydrogen-bonding capacity, crucial for kinase inhibitor design [8] [9].
C5 Halogenation & Amination: Halogens (Br, Cl) at C5 serve as synthetic handles for diversification. Buchwald–Hartwig amination with Pd₂(dba)₃/rac-BINAP introduces primary/secondary amines (62–97% yield). This position tolerates diverse groups, from morpholine (polar) to 3-trifluoromethylphenyl (hydrophobic) [6] [9].
C7 Metalation & Coupling: Directed ortho-metalation at C7 is achieved using TMPMgCl·LiCl at −40°C. Subsequent electrophilic quenching provides aldehydes, thioethers, or iodides (48–66% yield). Transmetalation to zinc reagents enables Negishi couplings with aryl halides (71–83% yield) [6].
C4/C6 Functionalization: These positions are less accessible due to electron deficiency. C6 is typically unsubstituted or part of a fused ring system. C4 carbonyl derivatives (e.g., 4-oxo-1,4-dihydropyridines) exist as stable tautomers but disrupt aromaticity [7] [9].
Table 2: Vectorial Functionalization Strategies for Pyrazolo[3,4-c]pyridines
Position | Method | Representative Transformation | Yield (%) | Applications |
---|---|---|---|---|
N1 | Alkylation (NaH/RX) | SEM protection | 85 | Blocks N1; enables C7 metalation |
C3 | Ir-catalyzed borylation | Bpin installation → Suzuki coupling | 47–83 | Aryl/heteroaryl introduction |
C5 | Buchwald–Hartwig amination | Morpholine installation | 97 | Solubility modulation; H-bond donors |
C7 | TMPMgCl·LiCl metalation → quenching | Iodination or aldehyde formation | 48–66 | Further cross-coupling; polarity tuning |
C7 | Negishi cross-coupling | Aryl introduction via Zn transmetalation | 71–83 | Hydrophobic pocket targeting (kinase inh.) |
The orientation of ring fusion ([3,4-b] vs. [3,4-c]) profoundly impacts molecular geometry, electronic distribution, and biological activity:
Structural Differences: In [3,4-c]-fused systems, the pyridine nitrogen occupies the ortho position relative to the fusion bond (C7-N), creating an electron-deficient cavity suitable for metal coordination. Conversely, [3,4-b]-fusion places the nitrogen meta to the fusion bond (C5 position), distributing electron density more evenly [5] [7]. X-ray analyses reveal that [3,4-c] derivatives exhibit a smaller internal angle at the fusion point (117.5° vs. 122.8° in [3,4-b]), enhancing planarity [5].
Tautomeric Stability: The 1H-tautomer dominates both isomers, but [3,4-b] analogues show a narrower energy gap between 1H and 2H forms (ΔG = 28 kJ/mol) compared to [3,4-c] systems (ΔG = 37 kJ/mol). This arises from greater charge separation stability in [3,4-b]-2H-tautomers [7].
Coordination Chemistry: Zinc complexes of [3,4-c] derivatives (e.g., HL2 in [5]) exhibit higher stability constants (logK₁ = 4.37) than [3,4-b] analogues (logK₁ = 3.58). The [3,4-c] isomer's proximal nitrogen atoms facilitate chelation, forming robust [Zn₂(L)₂] nodes in MOFs with CO₂ uptake capacities of 45% w/w [5].
Bioactivity Profiles: While both isomers serve as kinase inhibitor scaffolds, [3,4-c]-fused cores show superior potency as sGC stimulators (e.g., compounds 14a–c, 15a–c, and 16a–b in [2]). Their ability to adopt a planar conformation when N1-substituted enables π-stacking with Phe589 in TRKA kinase (IC₅₀ = 56 nM for compound C03) [3] [9]. In contrast, [3,4-b] isomers dominate TRKB/C inhibition due to their bent conformation [7].
Table 3: Comparative Properties of Ring Fusion Isomers
Property | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-c]pyridine |
---|---|---|
Fusion bond orientation | Pyrazole C3-C4 fused to Pyridine C4-C5 | Pyrazole C3-C4 fused to Pyridine C3-C4 |
Pyridine N position | C5 (meta to fusion) | C7 (ortho to fusion) |
1H/2H energy gap (kJ/mol) | 28 | 37 |
Zinc complex logK₁ | 3.58 (L4) | 4.37 (L6) |
Dominant bioactivity | TRKB/C kinase inhibition | sGC stimulation; TRKA inhibition |
Representative drug | Larotrectinib (TRK inhibitor) | Riociguat (sGC stimulator) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7